2-(4-fluorophenyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
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Overview
Description
2-(4-fluorophenyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a pyrimidine ring substituted with a fluorophenyl group, a piperazine moiety, and a trifluoromethyl group. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound.
Mechanism of Action
Target of Action
It’s known that many pyrimidine derivatives have broad pharmacological activities . They are often involved in the inhibition of key enzymes or receptors in the body, disrupting the normal function of cells .
Mode of Action
It’s known that pyrimidine derivatives often interact with their targets by binding to them, which can inhibit the target’s function and lead to changes in the cell .
Biochemical Pathways
Pyrimidine derivatives are known to affect a variety of biochemical pathways, depending on their specific targets . These can include pathways related to cell growth and proliferation, inflammation, and other cellular processes .
Pharmacokinetics
The introduction of trifluoromethyl groups is a popular strategy to modulate the properties of bioactive molecules .
Result of Action
It’s known that pyrimidine derivatives can have a variety of effects, depending on their specific targets and mode of action . For example, they can inhibit cell growth and proliferation, reduce inflammation, and affect other cellular processes .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the action of many drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine typically involves multi-step reactions starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitro group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
2-(4-fluorophenyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases
Industry: It finds applications in the development of agrochemicals and materials science
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
- 2-(4-bromophenyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
- 2-(4-methylphenyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
Uniqueness
Compared to similar compounds, 2-(4-fluorophenyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine exhibits unique properties due to the presence of the fluorine atom on the phenyl ring. This fluorine substitution can significantly influence the compound’s electronic properties, reactivity, and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(4-fluorophenyl)-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F4N4/c16-11-3-1-10(2-4-11)14-21-12(15(17,18)19)9-13(22-14)23-7-5-20-6-8-23/h1-4,9,20H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDFGUPZMMLUAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NC(=C2)C(F)(F)F)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F4N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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